![molecular formula C7H6BrN3 B6262056 5-bromo-2-methyl-2H-pyrazolo[4,3-b]pyridine CAS No. 1563177-30-9](/img/no-structure.png)
5-bromo-2-methyl-2H-pyrazolo[4,3-b]pyridine
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Overview
Description
5-Bromo-2-methyl-2H-pyrazolo[4,3-b]pyridine, also known as 5-bromo-2-methylpyrazolo[4,3-b]pyridine, is an organic compound belonging to the pyrazolo[4,3-b]pyridine family. It is a colorless, crystalline solid that is soluble in polar organic solvents. 5-Bromo-2-methyl-2H-pyrazolo[4,3-b]pyridine is a versatile building block used in the synthesis of a variety of organic compounds, and has been studied for its potential applications in medicinal chemistry.
Scientific Research Applications
5-Bromo-2-methyl-2H-pyrazolo[4,3-b]pyridine has been studied for its potential applications in medicinal chemistry. It has been used as a building block for the synthesis of a variety of compounds, including pyrazolo[4,3-b]pyridine derivatives, which have been studied as potential inhibitors of the enzyme aromatase. In addition, 5-bromo-2-methyl-2H-pyrazolo[4,3-b]pyridinethyl-2H-pyrazolo[4,3-b]pyridine has been used in the synthesis of new anticonvulsant compounds, as well as in the synthesis of novel compounds with potential anti-cancer activity.
Mechanism of Action
The mechanism of action of 5-bromo-2-methyl-2H-pyrazolo[4,3-b]pyridinethyl-2H-pyrazolo[4,3-b]pyridine is not yet fully understood. However, it is believed that the compound acts as an inhibitor of the enzyme aromatase, which is responsible for the conversion of androgens to estrogens. In addition, 5-bromo-2-methyl-2H-pyrazolo[4,3-b]pyridinethyl-2H-pyrazolo[4,3-b]pyridine has been shown to inhibit the activity of the enzyme cyclooxygenase-2, which is involved in the production of pro-inflammatory mediators.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-bromo-2-methyl-2H-pyrazolo[4,3-b]pyridinethyl-2H-pyrazolo[4,3-b]pyridine are not yet fully understood. However, it has been shown to inhibit the activity of the enzyme aromatase, and has been studied as a potential inhibitor of the enzyme cyclooxygenase-2. In addition, 5-bromo-2-methyl-2H-pyrazolo[4,3-b]pyridinethyl-2H-pyrazolo[4,3-b]pyridine has been studied for its potential anti-cancer activity.
Advantages and Limitations for Lab Experiments
The advantages of using 5-bromo-2-methyl-2H-pyrazolo[4,3-b]pyridinethyl-2H-pyrazolo[4,3-b]pyridine in laboratory experiments include its availability, low cost, and ease of synthesis. In addition, the compound is relatively stable, making it suitable for use in a wide range of experiments. However, there are some limitations to using this compound in laboratory experiments, including its low solubility in water, and the fact that it is potentially toxic and should be handled with caution.
Future Directions
The potential applications of 5-bromo-2-methyl-2H-pyrazolo[4,3-b]pyridinethyl-2H-pyrazolo[4,3-b]pyridine are vast, and further research is needed to fully understand its mechanism of action and potential therapeutic benefits. Some potential future directions for research include the development of new pyrazolo[4,3-b]pyridine derivatives with improved potency and selectivity; the exploration of the compound’s potential anti-cancer activity; and the development of novel compounds with potential anti-inflammatory properties. In addition, further research is needed to investigate the compound’s potential applications in the treatment of neurological disorders.
Synthesis Methods
5-Bromo-2-methyl-2H-pyrazolo[4,3-b]pyridine can be synthesized by the reaction of 5-bromo-2-methyl-2H-pyrazolo[4,3-b]pyridinethylpyridine with ethyl chloroformate in the presence of a base such as sodium hydroxide. The reaction is carried out at room temperature and yields the desired product in good yield.
properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for 5-bromo-2-methyl-2H-pyrazolo[4,3-b]pyridine involves the reaction of 2-methyl-3-oxobutanoic acid ethyl ester with hydrazine hydrate to form 2-methyl-2H-pyrazol-3-one. This intermediate is then reacted with 2-bromo-3-pyridinecarboxaldehyde to form the final product.", "Starting Materials": [ "2-methyl-3-oxobutanoic acid ethyl ester", "hydrazine hydrate", "2-bromo-3-pyridinecarboxaldehyde" ], "Reaction": [ "Step 1: React 2-methyl-3-oxobutanoic acid ethyl ester with hydrazine hydrate in ethanol to form 2-methyl-2H-pyrazol-3-one.", "Step 2: React 2-methyl-2H-pyrazol-3-one with 2-bromo-3-pyridinecarboxaldehyde in ethanol to form 5-bromo-2-methyl-2H-pyrazolo[4,3-b]pyridine." ] } | |
CAS RN |
1563177-30-9 |
Product Name |
5-bromo-2-methyl-2H-pyrazolo[4,3-b]pyridine |
Molecular Formula |
C7H6BrN3 |
Molecular Weight |
212 |
Purity |
95 |
Origin of Product |
United States |
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